N-(2,4-dichlorophenyl)-2-(2-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves reactions under specific conditions. For instance, compounds like N-methyl-2-(4-phenoxyphenoxy)acetamide are synthesized from precursor materials using solvents and catalysts under controlled temperatures and reaction times to achieve high yields. These processes are typically followed by purification steps to obtain the desired product with high purity (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure is determined using techniques such as NMR, IR, MS, and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the compound and help understand its chemical behavior. For example, studies have provided insights into the crystal structures, including space groups, unit cell parameters, and intermolecular hydrogen bonds, which play a crucial role in the stability and properties of the compound (G. Sharma et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to different products depending on the reaction conditions and reagents used. Studies have investigated the effects of different reaction parameters on the yield and efficiency of these reactions, optimizing conditions for better outcomes. Additionally, the chemical properties such as reactivity, stability, and interactions with other molecules are explored to understand the compound's behavior in different environments (He Xiang-qi, 2007).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline form, are crucial for understanding how the compound behaves under various conditions. These properties are determined through experimental studies and contribute to the compound's application potential in different fields (Z. Ping, 2007).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with other chemical groups, and stability under different conditions are essential for the compound's applications and handling. These properties are explored through theoretical and experimental studies to provide a comprehensive understanding of the compound's chemistry (N. Choudhary et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-5-3-4-6-15(11)21-10-16(20)19-14-8-7-12(17)9-13(14)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAALAUNVMNPKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(2-ethylphenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.